Alcaloidi di diidrobenzofenantredina
Dihydrobenzophenanthridine alkaloids are a class of natural products derived from plants, particularly found in various species of the family Apocynaceae. These compounds exhibit a rich diversity in their chemical structures and biological activities. Structurally, they typically consist of a benzophenanthridine skeleton with dihydro features, often bearing functional groups such as hydroxyls, amides, or carboxylic acids.
Biologically, these alkaloids are known for their potent pharmacological properties, including anti-inflammatory, antitumor, and antioxidant activities. They have attracted considerable interest in medicinal chemistry due to their therapeutic potential. For instance, some dihydrobenzophenanthridine alkaloids exhibit significant inhibitory effects on various enzymes involved in disease progression, making them promising candidates for drug development.
In research applications, these compounds are often used as tools in biochemistry and pharmacology studies to investigate the mechanisms of action related to their biological activities. Their chemical complexity and structural uniqueness provide valuable insights into natural product chemistry and offer opportunities for synthesizing analogues with improved properties.

Struttura | Nome chimico | CAS | MF |
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2,3,7,8-bismethylenedioxy-11-methoxy-5-methyl-5,6-dihydrodibenzophenanthridine | 98260-75-4 | C21H17NO5 |
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Dihydrosanguilutine | 56296-86-7 | C23H25NO5 |
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(13-methyl-13,14-dihydro-[1,3]dioxolo[4,5-i][1,3]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridin-14-yl)-acetic acid | 112991-94-3 | C22H17NO6 |
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(1,2-dimethoxy-12-methyl-12,13-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridin-13-yl)-acetic acid | 66833-25-8 | C23H21NO6 |
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Toddalidimerine | 81421-65-0 | C44H38N2O9 |
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(+/-)-6-acetonyldihydrosanguinarine | 88588-10-7 | C23H19NO5 |
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INNYA-23062108 | 2715007-88-6 | C23H23NO5 |
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Simulanoquinoline; 2'-Epimer | 1611444-04-2 | C37H34N2O7 |
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Sanguidimerine; (8RS,8'RS)-form | 475278-21-8 | C43H32N2O9 |
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Dihydrochelerythrine-8-acetaldehyde; 2'-Alcohol | 473267-11-7 | C23H23NO5 |
Letteratura correlata
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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3. Back matter
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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